4-[(1R)-1-aminoethyl]-N,N-diethylaniline
Description
4-[(1R)-1-aminoethyl]-N,N-diethylaniline is a chiral aniline derivative characterized by a stereogenic center at the 1-position of the ethylamine substituent and two ethyl groups attached to the nitrogen of the aromatic ring.
Properties
CAS No. |
1228566-59-3 |
|---|---|
Molecular Formula |
C12H20N2 |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
4-[(1R)-1-aminoethyl]-N,N-diethylaniline |
InChI |
InChI=1S/C12H20N2/c1-4-14(5-2)12-8-6-11(7-9-12)10(3)13/h6-10H,4-5,13H2,1-3H3/t10-/m1/s1 |
InChI Key |
AOFFRNRKONGMMO-SNVBAGLBSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)[C@@H](C)N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(C)N |
Origin of Product |
United States |
Preparation Methods
Preparation of N,N-diethylaniline
The N,N-diethylaniline moiety is a key intermediate and can be prepared by alkylation of aniline or via reduction of nitro precursors.
- Method from patent CN103012159B: N,N-diethylaniline is prepared by passing ammonia gas through a precursor, followed by purification steps. The process involves reaction times of 8-10 hours at near ambient temperature with ammonia flow rates optimized for yield and purity (99.5%) of N,N-diethylaniline.
- Physicochemical properties: Relative molecular mass 121.18 g/mol, density 0.9302 g/cm³, boiling point ~215.5 °C at atmospheric pressure.
| Parameter | Value | Notes |
|---|---|---|
| Reaction temperature | 5–10 °C (filtration) | Optimal for ammonium chloride removal |
| Reaction time | 8–10 hours | 9 hours preferred for conversion |
| Purity | 99.5–99.8% | High purity achieved |
Introduction of the (1R)-1-aminoethyl Group
The para-substitution with the chiral aminoethyl group can be achieved by several synthetic routes:
- Nitrosation and reduction approach (CN102030659A patent): Starting from N,N-diethyl aniline, nitrosation with sodium nitrite in acidic medium forms a diazonium salt intermediate, which upon reduction with zinc powder in hydrochloric acid yields N,N-diethyl-1,4-phenylenediamine. Subsequent reaction with chiral precursors introduces the aminoethyl group.
- Chiral amine addition: The (1R)-1-aminoethyl group is typically introduced via nucleophilic substitution or reductive amination using chiral amino alcohol or amino acid derivatives to ensure enantioselectivity.
- Resolution: If racemic mixtures are formed, chiral resolution methods such as crystallization with chiral acids or chromatographic separation are employed.
Purification and Salification
- The final amine is often converted to its hydrochloride salt by bubbling dry hydrogen chloride gas through a benzene solution of the free base, resulting in precipitation of the hydrochloride salt, which is then dried.
- Purification steps include basification with sodium hydroxide, organic phase extraction, and vacuum distillation to remove impurities and isolate the target compound with high purity.
Comparative Data Table of Preparation Steps
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| N,N-diethylaniline synthesis | Ammonia gas, 8-10 h, 5-10 °C | ~99.5 | 99.8 | Ammonium chloride filtered off |
| Nitrosation (para-substitution) | N,N-diethylaniline, NaNO2, HCl, 0-10 °C, 2.5-3 h | Not specified | Intermediate formed | Diazonium salt intermediate |
| Reduction | Zn powder, HCl, 15-20 °C, 1.5-2.5 h | Not specified | Intermediate formed | Converts diazonium to phenylenediamine |
| Salification | Dry HCl gas in benzene | Not specified | Final salt | Precipitates hydrochloride salt |
Chemical Reactions Analysis
Types of Reactions
4-[(1R)-1-aminoethyl]-N,N-diethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert the compound into its reduced form.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced aniline derivatives.
Substitution: Various substituted aniline derivatives depending on the reagent used.
Scientific Research Applications
4-[(1R)-1-aminoethyl]-N,N-diethylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-[(1R)-1-aminoethyl]-N,N-diethylaniline involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The compound may also participate in electron transfer reactions, affecting cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Table 1: Key Structural Features of N,N-Diethylaniline Derivatives
Key Observations:
- Chirality: The (1R)-aminoethyl group distinguishes the target compound from non-chiral analogs like 4-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethylaniline, enabling enantioselective applications in catalysis or drug design .
- Electronic Effects: The triazine derivative () exhibits a planar, electron-deficient core, facilitating charge transfer in push-pull chromophores. In contrast, the aminoethyl group in the target compound may act as an electron donor, altering intramolecular charge transfer (ICT) properties .
- Conjugation: SI20’s diazenyl-isoxazole system introduces extended conjugation, enhancing photophysical properties compared to the simpler aminoethyl substituent .
Physical and Chemical Properties
Table 3: Comparative Physicochemical Data
Key Observations:
- Solubility: The aminoethyl group in the target compound likely increases hydrophilicity compared to non-polar derivatives like triazine analogs .
- Thermal Stability: Triazine derivatives exhibit higher melting points (156°C) due to rigid aromatic systems, whereas N,N-diethylaniline is liquid at room temperature .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-[(1R)-1-aminoethyl]-N,N-diethylaniline and its derivatives?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting N,N-diethylaniline with nitrosoaniline precursors under controlled conditions (room temperature, inert atmosphere) yields structurally similar azoimine derivatives. Optimization includes using stoichiometric ratios of reactants (e.g., 2:1 molar ratio of N,N-diethylaniline to cyanuric chloride) and purification via hot chloroform extraction . Characterization requires elemental analysis, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm purity and molecular weight .
Q. How can spectroscopic techniques resolve stereochemical and structural ambiguities in this compound?
- Methodological Answer :
- 1H NMR : Identify chiral centers (e.g., the (1R)-aminoethyl group) by analyzing coupling constants and splitting patterns. For example, diastereotopic protons near the chiral center show distinct chemical shifts .
- X-ray diffraction : Resolve absolute configuration using single-crystal analysis. Ethyl group orientations (trans/cis arrangements) in the N,N-diethylaniline moiety can be visualized to confirm steric effects .
- IR spectroscopy : Detect functional groups like amine (–NH) and aromatic C–H stretches to validate the absence of side reactions .
Q. What solvents are compatible with this compound in nanoparticle synthesis?
- Methodological Answer : N,N-diethylaniline derivatives are effective solvents for dissolving hydrogen phosphide in nanowire synthesis. However, excess solvent (>2 mL) causes nanowire bending. Use minimal solvent (~2 mL) and monitor dispersion via dynamic light scattering (DLS) to ensure nanoparticle stability .
Advanced Research Questions
Q. How do charge transfer interactions between this compound and carbon nanomaterials influence photophysical properties?
- Methodological Answer :
- Absorption spectroscopy : Study ground-state charge transfer complexes (e.g., with [84]fullerene) by tracking absorbance shifts at varying concentrations and temperatures. Use chemometric methods like principal component analysis (PCA) to deconvolute overlapping spectra .
- Computational modeling : Calculate HOMO-LUMO gaps using DFT to predict intramolecular charge transfer (ICT) in push-pull chromophores. Compare with experimental UV-Vis data to validate electronic transitions .
Q. What methodologies quantify thermodynamic non-ideality in solvent mixtures containing this compound?
- Methodological Answer :
- Excess volume calculations : Measure densities of binary mixtures (e.g., with m-cresol) using pycnometry. Calculate excess volumes to infer hydrogen bonding or dipole-dipole interactions .
- Viscosity studies : Derive activation parameters (e.g., ΔG‡) from Arrhenius plots to assess solvent-solute interactions. Deviations from ideality indicate specific molecular associations .
Q. How can stereochemical discrepancies in NMR data be resolved for enantiomeric forms?
- Methodological Answer :
- Chiral derivatization : Use enantiopure chiral auxiliaries (e.g., Mosher’s acid) to convert enantiomers into diastereomers, enabling distinct NMR signals .
- Dynamic NMR (DNMR) : Analyze temperature-dependent coalescence of proton signals to determine enantiomerization barriers .
Q. What strategies mitigate contradictions in reaction yields during scale-up synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to optimize variables (temperature, solvent volume, stirring rate). For example, higher temperatures (70°C) improve yields in cyanuric chloride reactions but require strict moisture control .
- In-line analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
